molecular formula C20H23Cl2N3OS B2363998 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride CAS No. 1215543-60-4

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride

Cat. No.: B2363998
CAS No.: 1215543-60-4
M. Wt: 424.38
InChI Key: CWJIDKGBQIJOOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride is a complex organic compound belonging to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole core. One common approach is the cyclization of 2-aminothiophenol with chloroacetic acid to form 6-chlorobenzo[d]thiazole

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of different alkyl or aryl groups at specific positions on the benzothiazole ring.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It has been evaluated for its antimicrobial and anti-inflammatory properties.

  • Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

  • Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)propanamide

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides

Uniqueness: This compound is unique due to its specific structural features, such as the presence of the chloro group on the benzothiazole ring and the N-(2-(dimethylamino)ethyl) group. These features contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3OS.ClH/c1-23(2)12-13-24(19(25)11-8-15-6-4-3-5-7-15)20-22-17-10-9-16(21)14-18(17)26-20;/h3-7,9-10,14H,8,11-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJIDKGBQIJOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)CCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.